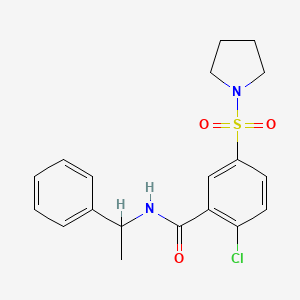![molecular formula C25H29N7O B5982183 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5982183.png)
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 4-(4,6-dimethylpyrimidin-2-yl)piperazine under controlled conditions.
Attachment of the methoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-phenyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine
- 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for instance, may enhance its solubility and interaction with certain biological targets compared to its analogs.
Eigenschaften
IUPAC Name |
7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c1-16-14-17(2)28-25(27-16)31-12-10-30(11-13-31)22-15-18(3)26-24-19(4)23(29-32(22)24)20-6-8-21(33-5)9-7-20/h6-9,14-15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEKWEASPQAPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC=C(C=C5)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[2-(2-fluorophenyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]ethyl]-3-(3-methylpyrazol-1-yl)propanamide](/img/structure/B5982102.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)benzyl]propanamide](/img/structure/B5982111.png)
![2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B5982119.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5982127.png)
![[2-({3-[(4-chlorobenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5982141.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5982153.png)
![3-(4-chlorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5982155.png)

![N'-[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]benzohydrazide](/img/structure/B5982172.png)
![N-(3-methylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B5982174.png)
![N-(2,4-difluorophenyl)-5-[[3-(imidazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B5982185.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B5982187.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]pyridine](/img/structure/B5982194.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5982195.png)
